3-Phenylrhodanine

説明

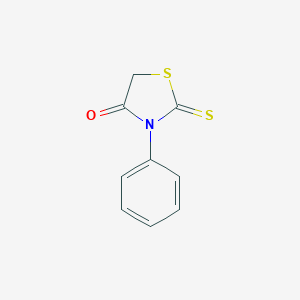

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRWEKGUWZINTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061706 | |

| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-46-1 | |

| Record name | 3-Phenylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylrhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLRHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJZ2D15FXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Phenylrhodanine and Its Derivatives

Established Synthetic Pathways for 3-Phenylrhodanine

The formation of the this compound heterocyclic ring system is a cornerstone of its chemistry, with both conventional and modern techniques being employed.

One of the classical approaches for synthesizing the rhodanine (B49660) ring, including N-substituted variants like this compound, involves a [2+3]-cyclocondensation reaction. researchgate.net These methods typically utilize dithiocarbamates or thiocarbamates as key reagents. researchgate.net For N-aryl substituted rhodanines, a common pathway involves the reaction of an arylamine with carbon disulfide and a haloacetic acid or its ester. This multi-component reaction proceeds through the formation of an intermediate dithiocarbamate (B8719985), which then undergoes cyclization to form the rhodanine ring.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology is considered environmentally friendly due to its energy efficiency and the potential for using greener solvents like ethanol (B145695). researchgate.netijpsjournal.com

In the synthesis of rhodanine derivatives, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes. ijpsjournal.commdpi.com For instance, the condensation of rhodanine hydrazide with various aromatic aldehydes in ethanol under microwave irradiation provides the corresponding imine derivatives in high yields. nih.govresearchgate.net While this example illustrates the application to a related rhodanine structure, the principles are directly applicable to the synthesis and derivatization of this compound. The benefits include mild reaction conditions and simplified work-up procedures. nih.govresearchgate.net

The table below compares conventional heating with microwave-assisted synthesis for a representative reaction, highlighting the efficiency of the latter. researchgate.net

| Method | Solvent | Time (min) | Temperature (°C) | Yield (%) |

| Oil-bath | Ethanol | 360 | 80 | 70 |

| Microwave | Ethanol | 30 | 100 | 88 |

| Microwave | Ethanol | 10 | 100 | 79 |

| Microwave | Methanol | 10 | 100 | 82 |

Synthesis of this compound Derivatives

The this compound scaffold is a versatile platform for further chemical modification, primarily at the C-5 position, which bears an active methylene (B1212753) group.

The Knoevenagel condensation is a cornerstone reaction in the derivatization of this compound. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as the C-5 methylene group of this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org The product is typically an α,β-unsaturated compound, in this case, a 5-arylidene-3-phenylrhodanine derivative. wikipedia.org

The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or triethylamine), to facilitate the deprotonation of the active methylene group. wikipedia.orgnih.gov This strategy has been used to synthesize a wide variety of derivatives by reacting this compound with different aromatic or heteroaromatic aldehydes. nih.govnih.gov For example, neocryptolepine–rhodanine hybrids have been synthesized via Knoevenagel condensation between a rhodanine intermediate and various heterocyclic aldehydes in the presence of sodium acetate (B1210297) and glacial acetic acid. nih.gov

A typical procedure involves dissolving the rhodanine compound and an aldehyde in a solvent like DMSO or DMF, adding a catalytic amount of a base like triethylamine (B128534) (TEA), and heating the mixture. nih.gov

Nucleophilic substitution is another key strategy for elaborating the this compound structure. wikipedia.org In this class of reactions, an electron-rich nucleophile replaces a leaving group on the substrate molecule. wikipedia.orglibretexts.org For rhodanine derivatives, this often occurs at the C-5 position, which can be functionalized with a suitable leaving group.

A prominent example involves the synthesis of rhodanine-piperazine hybrids where an ethoxide group on a 5-ethoxymethylidene-3-phenylrhodanine intermediate is displaced by various N-arylpiperazines. mdpi.com In this reaction, the piperazine (B1678402) acts as the nucleophile, attacking the electrophilic carbon and substituting the ethoxide leaving group. mdpi.com The reaction is typically carried out by heating the reactants in a solvent like anhydrous ethanol. mdpi.com This approach allows for the modular construction of complex molecules by varying the piperazine component. mdpi.com

The synthesis of hybrid molecules that conjugate the this compound core with other pharmacologically relevant moieties, such as piperazine, is a significant area of research. mdpi.comrmit.edu.vn These syntheses often employ a combination of the strategies mentioned above.

The synthesis of rhodanine-piperazine hybrids typically begins with the preparation of a reactive intermediate, 5-ethoxymethylidene-3-phenylrhodanine. mdpi.com This intermediate is then subjected to a nucleophilic substitution reaction with a variety of N-substituted piperazines. mdpi.com The reaction involves refluxing the intermediate and the desired piperazine derivative in anhydrous ethanol. mdpi.com The resulting precipitate is then filtered and purified, often by crystallization. mdpi.com This synthetic route has been successfully used to create a series of rhodanine-piperazine hybrids, which were subsequently characterized by spectral methods. mdpi.com

Glycosylation Reactions and N-Rhodanine Glycosides

The synthesis of N-rhodanine glycosides involves the attachment of a sugar molecule to the nitrogen atom of the rhodanine ring. This process, known as glycosylation, can yield both nitrogen-linked (N-glycosides) and sulfur-linked (S-glycosides) products. The reaction conditions play a crucial role in determining the ratio of these isomers.

One common method involves the reaction of rhodanine with a protected sugar halide, such as α-acetobromoglucose, in the presence of a base. nih.govacs.org For instance, reacting rhodanine's sodium salt with 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide can produce both the N-glycoside and the S-glycoside. nih.gov The choice of the method for preparing the rhodanine salt can significantly impact the product distribution. Using sodium hydride (NaH) in anhydrous acetonitrile (B52724) has been shown to favor the formation of the N-glycoside over the S-glycoside. nih.govacs.org

An alternative approach is the silylation of the rhodanine base using reagents like bis(trimethylsilyl)acetamide (BSA) followed by condensation with a protected sugar, such as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This method, however, has been reported to yield a higher proportion of the S-glycoside compared to the N-glycoside. nih.govnih.gov

Following glycosylation, the protecting groups on the sugar moiety (typically acetyl groups) are removed in a deacetylation step. This is often achieved by treating the protected glycoside with sodium methoxide (B1231860) in methanol. This step yields the final, deprotected N-rhodanine glycosides. nih.govacs.org

| Method | Reagents | Catalyst/Base | Products | Reported Yields | Reference |

|---|---|---|---|---|---|

| Sodium Salt Method | Rhodanine, 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide | NaH | 3-(2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosyl)-2-thioxo-4-thiazolidinone (N-glycoside) and 2-(2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosylmercapto)-4-thiazolidinone (S-glycoside) | N-glycoside: 69%, S-glycoside: 4% | nih.gov |

| Silylation Method | Rhodanine, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | TMSOTf | N-glycoside and S-glycoside | N-glycoside: 6%, S-glycoside: 30% | nih.gov |

Advanced Synthetic Techniques and Considerations

One-pot multicomponent reactions (MCRs) offer an efficient and sustainable approach for the synthesis of complex rhodanine derivatives. researchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolating intermediates. nih.govrsc.org This strategy is characterized by high atom economy, reduced solvent waste, and simplified procedures.

A notable example is the one-pot, three-component synthesis of rhodanine derivatives in water, a green solvent. researchgate.net This method involves the reaction of a primary amine, carbon disulfide, and maleic anhydride. The reaction proceeds through a sequential Michael addition followed by an intramolecular amide bond formation to construct the rhodanine ring. researchgate.net This approach can also be adapted to synthesize bis(rhodanine) derivatives by using a diamine as the starting material. researchgate.net

Another efficient one-pot, three-component synthesis involves the reaction of primary amines, carbon disulfide, and chloroacetyl chloride. This solvent-free and catalyst-free method provides good to excellent yields of 2-thioxothiazolidin-4-ones. researchgate.net MCRs represent a powerful tool for generating libraries of structurally diverse rhodanine derivatives for various applications.

| Components | Solvent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Primary amines, Carbon disulfide, Maleic anhydride | Water | Green solvent, sequential Michael addition-intramolecular amide bond formation. | researchgate.net |

| Primary amines, Carbon disulfide, Chloroacetyl chloride | Solvent-free, Catalyst-free | High efficiency, good to excellent yields. | researchgate.net |

The synthesis of 5-arylidene rhodanine derivatives, which are crucial intermediates and bioactive molecules, often involves a Knoevenagel condensation. This reaction can lead to the formation of geometric isomers, designated as E and Z isomers, depending on the spatial arrangement of substituents around the exocyclic double bond. The selective synthesis of one isomer over the other is a key challenge and an important area of research.

The stereochemical outcome of the Knoevenagel condensation can be influenced by the nature of the reactants. For example, the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with furan-2-carbaldehyde or thiophene-2-carbaldehydes has been shown to produce the E-isomers exclusively. nih.gov However, when the same acetonitrile derivative is reacted with benzaldehyde (B42025) or para-substituted benzaldehydes bearing electron-donating groups, a mixture of E/Z isomers is often obtained, with the E-isomer being the major product. nih.gov The configuration of these isomers is typically determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, and X-ray crystallography. nih.gov The ability to control the E/Z configuration is significant as the biological activity of the isomers can differ.

The efficiency, selectivity, and yield of synthetic reactions for this compound and its derivatives are highly dependent on the catalyst system and reaction conditions. Optimization of these parameters is crucial for developing robust and scalable synthetic processes.

Key factors to consider during reaction optimization include the choice of catalyst, ligands, solvent, temperature, and concentration. For instance, in transition metal-catalyzed reactions, the selection of the metal and its associated ligands is critical. The ligand can influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and selectivity.

Furthermore, the presence of impurities can either act as inhibitors (poisons) or co-catalysts, significantly altering the reaction course. Therefore, understanding the influence of all reaction parameters is essential for designing a rugged and efficient catalytic process. researchgate.net The systematic variation of these parameters allows for the identification of optimal conditions that maximize catalyst efficiency and product yield.

Advanced Spectroscopic and Structural Characterization of 3 Phenylrhodanine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

In the ¹H NMR spectrum of 3-phenylrhodanine, the protons on the phenyl ring typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.6 ppm. clockss.org The exact chemical shifts and splitting patterns of these aromatic protons can be influenced by the substitution pattern on the phenyl ring. The methylene (B1212753) protons (CH₂) of the rhodanine (B49660) ring are observed as a singlet, with a chemical shift that can vary depending on the solvent and the presence of substituents. For instance, in some derivatives, this singlet appears around δ 3.97 ppm.

The chemical shift is a measure of the shielding or deshielding of a proton by its electronic environment. oregonstate.edu Electron-withdrawing groups on the phenyl ring will deshield the aromatic protons, causing their signals to shift downfield to higher ppm values. Conversely, electron-donating groups will shield the protons, resulting in an upfield shift to lower ppm values. wisc.edu The integration of the peaks in a ¹H NMR spectrum provides the ratio of the number of protons in each unique chemical environment. savemyexams.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Phenyl-H | 7.15 - 7.55 | uzh.ch |

| Methylene-H (CH₂) | ~3.97 | |

| Methine-H (=CH) | ~7.73 | clockss.org |

Note: Chemical shifts are dependent on solvent and specific molecular structure.

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, showing distinct signals for each unique carbon atom in the molecule. ocr.org.uklibretexts.org The carbonyl carbon (C=O) of the rhodanine ring is characteristically found at a downfield chemical shift, typically in the range of δ 193–200 ppm. uzh.ch The thiocarbonyl carbon (C=S) also appears downfield, with a chemical shift around δ 208.3 ppm. uzh.ch

The carbons of the phenyl ring typically resonate in the aromatic region, between δ 125 and 150 ppm. libretexts.org The specific chemical shifts of the phenyl carbons can provide information about the substitution pattern. The methylene carbon (CH₂) of the rhodanine ring generally appears at a more upfield chemical shift.

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O | 193 - 200 | uzh.ch |

| C=S | ~208.3 | uzh.ch |

| Phenyl-C | 125 - 150 | libretexts.org |

| CH₂ | Varies |

Note: Chemical shifts are dependent on solvent and specific molecular structure.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the this compound framework.

Heteronuclear Single Quantum Coherence (HSQC) spectra correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. columbia.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the assigned ¹H NMR signals. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC) spectra show correlations between protons and carbons that are separated by two or three bonds (and sometimes more). libretexts.orgcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different parts of the molecule. For example, an HMBC experiment can show a correlation between the methylene protons of the rhodanine ring and the carbonyl carbon, confirming their proximity in the structure. acs.orgresearchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used in conjunction with HSQC to differentiate between CH, CH₂, and CH₃ groups.

These 2D NMR experiments provide a comprehensive picture of the molecular structure, confirming the assignments made from 1D NMR and revealing the intricate network of covalent bonds. libretexts.org

Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond. wikipedia.org In certain substituted this compound derivatives, particularly those with bulky groups on the phenyl ring, the rotation around the N-C(phenyl) bond can be hindered. acs.orgresearchgate.net This restricted rotation can lead to the existence of stable, separable atropisomers. wikipedia.org

Dynamic NMR (DNMR) spectroscopy is a key technique for studying such conformational changes and rotational barriers. magritek.comnih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each atropisomer may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. From this data, the energy barrier to rotation can be calculated. researchgate.net Such studies have been instrumental in understanding the conformational dynamics of sterically hindered 3-arylthiazolidine-2-thiones, which are structurally related to this compound. acs.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. iitd.ac.in The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule. libretexts.org

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups.

C=O Stretching: The carbonyl group typically exhibits a strong, sharp absorption band in the region of 1700-1750 cm⁻¹. ijsr.in In ketones, this peak is generally found around 1715 cm⁻¹. spectroscopyonline.com The exact position of this band can be influenced by factors such as conjugation and the electronic effects of substituents.

C=S Stretching: The thiocarbonyl stretching vibration is generally weaker and appears at a lower frequency than the carbonyl stretch, typically in the range of 1050-1250 cm⁻¹. The C=S bond is less polar than the C=O bond, resulting in a less intense IR absorption. The position of the C=S stretching band can also be influenced by the surrounding molecular structure.

The presence and positions of these characteristic absorption bands in the IR spectrum provide strong evidence for the presence of the rhodanine ring in a molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretch | 1700 - 1750 | ijsr.in |

| C=S Stretch | 1050 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uni-marburg.de For this compound, the molecular ion peak is observed, which can be weak or absent depending on the ionization technique used. wpmucdn.comlibretexts.org Hard ionization methods like electron impact (EI) often lead to significant fragmentation, providing valuable structural information. acdlabs.com Common fragmentation patterns for organic molecules involve the cleavage of bonds adjacent to functional groups. wpmucdn.comlibretexts.org

In the case of this compound and its derivatives, fragmentation can occur at various points in the molecule. For instance, in derivatives of this compound, the fragmentation of the molecular ion can lead to characteristic fragment ions. uzh.chresearchgate.net The analysis of these fragmentation patterns helps in confirming the structure of the parent molecule. acdlabs.comgithub.io Soft ionization techniques, such as electrospray ionization (ESI), are gentler and often result in a more prominent molecular ion peak with less fragmentation, which is useful for determining the molecular weight of the compound. uni-marburg.deacdlabs.com The direct analysis of large protein complexes has been achieved by coupling multidimensional chromatography with tandem mass spectrometry. harvard.edu

A study on rhodanine–piperazine (B1678402) hybrids, which include this compound derivatives, utilized mass spectrometry to confirm the molecular weights of the synthesized compounds. mdpi.com Another study on the reactions of diazomethanes with 5-benzylidene-3-phenylrhodanine (B1651602) used ESI-MS to identify the 1:1 adducts formed during the reaction. uzh.ch

Table 1: Selected Mass Spectrometry Data for this compound Derivatives

| Compound/Fragment | m/z Value | Ion Type | Reference |

| 1:1 Adduct of thiocarbonyl ylide and 5-benzylidene-3-phenylrhodanine | 490 | [M+Na]⁺ | uzh.ch |

| 1:1 Adduct of thiocarbonyl ylide and 5-benzylidene-3-phenylrhodanine | 500 | [M+Na]⁺ | uzh.ch |

| N-Phenylrhodanine | 209 | Molecular Ion | nih.gov |

| N-Phenylrhodanine Fragment | 135 | Fragment Ion | nih.gov |

| N-Phenylrhodanine Fragment | 77 | Fragment Ion | nih.gov |

X-ray Crystallography and Solid-State Structure Elucidation

The crystal structures of several this compound derivatives have been determined by X-ray crystallography. uzh.chresearchgate.net These studies reveal the specific conformations adopted by the molecules in the solid state. The rhodanine ring itself can adopt different conformations, and the orientation of the phenyl group relative to the rhodanine core is a key structural feature. researchgate.net For instance, in the crystal structure of certain 5-benzylidene-3-phenylrhodanine derivatives, the geometry of the cycloadducts formed has been unequivocally established through X-ray analysis. uzh.ch The conformation of molecules in the solid state is influenced by a variety of intermolecular interactions. mdpi.com

The determination of molecular conformation is crucial for understanding the structure-property relationships of these compounds. osti.gov For example, the planarity of the rhodanine ring and the dihedral angles between the phenyl ring and the heterocyclic system are important parameters that can be accurately measured. nih.gov

In the solid state, molecules of this compound and its derivatives are held together by a network of intermolecular interactions. sun.ac.za Hydrogen bonds, though often weak, can play a significant role in dictating the crystal packing. dntb.gov.uamdpi.comnih.gov In the absence of strong hydrogen bond donors in the parent this compound, weaker C-H···O and C-H···S hydrogen bonds may be present. dntb.gov.ua The analysis of these interactions is crucial for understanding the solid-state properties of the material. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores, which are functional groups that absorb light in the UV-Vis region. libretexts.orgshu.ac.uk

For this compound, the UV-Vis spectrum is characterized by absorption bands arising from electronic transitions within the molecule. nih.gov The main electronic transitions observed in organic molecules are σ → σ, n → σ, π → π, and n → π. shu.ac.ukuzh.ch The rhodanine ring, with its carbonyl and thiocarbonyl groups, and the phenyl group constitute the primary chromophores in this compound. The absorption bands observed are typically due to π → π* and n → π* transitions. researchgate.netdergipark.org.tr

The π → π* transitions are generally more intense than the n → π* transitions. uzh.ch The position and intensity of these absorption bands can be influenced by the solvent polarity, with increasing solvent polarity often causing a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk The UV-Vis spectra of this compound and its derivatives can be used to study the effects of substituents on the electronic structure of the molecule. up.ac.za

Table 2: UV-Vis Absorption Data for a Representative this compound Derivative

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) | Notes | Reference |

| π → π | ~250-350 | High | Corresponds to the conjugated system of the molecule. | researchgate.netupi.edu |

| n → π | ~350-450 | Low | Involves non-bonding electrons on sulfur and oxygen atoms. | uzh.chresearchgate.net |

Thermal Analysis (TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition behavior. DTA measures the difference in temperature between a sample and a reference material as they are heated, revealing information about phase transitions, such as melting and decomposition.

Electrochemical Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), provide insights into the redox properties of a molecule, that is, its ability to be oxidized or reduced. nih.gov These methods involve applying a potential to an electrode and measuring the resulting current. researchgate.net

The electrochemical behavior of this compound and its derivatives can be investigated to understand their electron-donating or -accepting properties. The rhodanine moiety itself can undergo electrochemical reactions. researchgate.netresearchgate.net The presence of the phenyl group and other substituents can influence the oxidation and reduction potentials of the molecule. mdpi.com

In a typical cyclic voltammogram, the peak potentials for oxidation and reduction provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound. The reversibility of the redox processes can also be assessed. mdpi.comunlv.edu For some derivatives, the electrochemical process may be followed by an irreversible chemical reaction. mdpi.com The electrochemical properties of these compounds are of interest for their potential applications in various fields, including materials science and medicinal chemistry. tubitak.gov.tr

Polarographic Behavior and Cathodic Wave Analysis

The electrochemical behavior of this compound has been investigated using polarography, revealing characteristic features in its reduction at a dropping mercury electrode (DME). Studies have shown that this compound is polarographically active and produces a well-defined cathodic wave. rsisinternational.orgasianpubs.org In Britton-Robinson buffer solutions containing 50% methanol, this compound exhibits two cathodic waves and two anodic waves. chemicalpapers.com The anodic waves are noted to be well-pronounced and possess an adsorption character. chemicalpapers.com

The cathodic waves, which are of primary interest for reduction studies, are observed to be of a diffuse character, as confirmed by investigations of current criteria. chemicalpapers.com The reduction process at the electrode is irreversible. rsisinternational.orgchemicalpapers.com This irreversibility has been established through measurements using a Kalousek commutator, which precluded the determination of the number of exchanged electrons via logarithmic analysis. chemicalpapers.com Instead, millicoulombpolarography was employed to ascertain that the reduction process involves two electrons per molecule of this compound. chemicalpapers.com

The polarographic behavior is significantly influenced by the pH of the supporting electrolyte. For instance, no cathodic wave is detected below a pH of 4.25. chemicalpapers.com As the pH varies, the half-wave potential and the wave height are affected, indicating the participation of protons in the reduction mechanism. rsisinternational.orgresearchgate.net The half-wave potential tends to shift towards more negative values as the pH increases, demonstrating a linear relationship between the two parameters. rsisinternational.orgresearchgate.net

Half-Wave Potential and Diffusion Current Studies

The half-wave potential (E₁/₂) and diffusion current (i_d) are key parameters in the polarographic analysis of this compound, providing insights into the reduction process and the concentration of the analyte. The half-wave potential is a characteristic of the reducible substance, while the diffusion current is directly proportional to its concentration under specific conditions. muni.czdu.ac.in

Studies on this compound have shown that its half-wave potential shifts to more negative values with an increasing concentration of the depolarizer. rsisinternational.org Furthermore, the composition of the solvent in the electrolyte solution also plays a crucial role. An increase in the proportion of an organic solvent like dimethylformamide (DMF) in the aqueous buffer leads to a shift of the half-wave potential towards more negative values, accompanied by a decrease in the diffusion current. rsisinternational.orgresearchgate.net

In a 0.1 M KCl solution with 30% DMF and 0.001% gelatin at a pH of approximately 5.5, this compound exhibits a well-defined cathodic wave with a half-wave potential of -0.25 V versus a saturated calomel (B162337) electrode (SCE). asianpubs.org The relationship between the half-wave potential and pH, as well as the effect of solvent composition, underscores the complexity of the electrode kinetics. The irreversible nature of the electrode reaction means that the half-wave potential is not a true thermodynamic equilibrium potential but is influenced by the rates of electron transfer and associated chemical reactions. chemicalpapers.comresearchgate.net

The following table summarizes the polarographic characteristics of this compound based on available research findings.

| Parameter | Observation | Conditions |

| Cathodic Waves | Two cathodic waves observed. chemicalpapers.com | Britton-Robinson buffer with 50% methanol. chemicalpapers.com |

| Wave Character | Cathodic waves are of a diffuse character. chemicalpapers.com | --- |

| Reduction Process | Irreversible. rsisinternational.orgchemicalpapers.com | --- |

| Electrons Exchanged | Two electrons per molecule. chemicalpapers.com | Determined by millicoulombpolarography. chemicalpapers.com |

| pH Dependence | No cathodic wave below pH 4.25. chemicalpapers.com Half-wave potential shifts to more negative values with increasing pH. rsisinternational.orgresearchgate.net | Britton-Robinson buffer. rsisinternational.orgchemicalpapers.com |

| Half-Wave Potential (E₁/₂) | -0.25 V vs. SCE. asianpubs.org | 0.1 M KCl, 30% DMF, 0.001% gelatin, pH ~5.5. asianpubs.org |

| Effect of Concentration | E₁/₂ shifts to more negative potential with an increase in depolarizer concentration. rsisinternational.org | --- |

| Effect of Solvent | E₁/₂ shifts to more negative potential and diffusion current decreases with an increase in DMF percentage. rsisinternational.orgresearchgate.net | Dimethylformamide-aqueous buffer. rsisinternational.orgresearchgate.net |

Reactivity and Reaction Mechanisms of 3 Phenylrhodanine

Cycloaddition Reactions

3-Phenylrhodanine derivatives, especially 5-benzylidene-3-phenylrhodanine (B1651602), which contains an exocyclic C=C double bond, serve as versatile platforms for cycloaddition reactions. The presence of multiple π-systems (C=C, C=S, and C=O) allows for the exploration of chemoselectivity with various 1,3-dipoles.

1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. researchgate.net The 5-benzylidene derivative of this compound provides multiple sites for such reactions.

With Diazomethanes: The reaction of 5-benzylidene-3-phenylrhodanine with various diazomethanes demonstrates significant chemoselectivity. researchgate.net

Diazomethane (B1218177) reacts at the exocyclic C=C bond, leading to cyclopropanation and C-methylation products. uzh.ch

Phenyldiazomethane (B1605601) also reacts exclusively at the C=C bond to yield the corresponding cyclopropane (B1198618) derivative. uzh.ch

In contrast, diphenyldiazomethane reacts chemoselectively with the C=S group. This reaction proceeds via a [2+3] cycloaddition, followed by a "two-fold extrusion reaction" of nitrogen and sulfur to yield 2-(diphenylmethylidene)-3-phenyl-1,3-thiazolidin-4-one. uzh.chresearchgate.net

With Nitrones: Nitrones are known to participate in [3+2] cycloadditions with alkenes to form isoxazolidine (B1194047) rings. wikipedia.org In reactions with rhodanine (B49660) derivatives like 5-benzylidene-3-phenylrhodanine, nitrones have been shown to add chemoselectively to the exocyclic carbon-carbon double bond. uzh.ch The regiochemistry of these additions is typically controlled by frontier molecular orbital interactions between the nitrone (1,3-dipole) and the alkene (dipolarophile). wikipedia.org

With Thiocarbonyl Ylides: Thiocarbonyl ylides are sulfur-centered 1,3-dipoles that react with dipolarophiles. Their reaction with 5-benzylidene-3-phenylrhodanine showcases interesting chemo- and regioselectivity.

An aromatic thiocarbonyl S-methylide (generated from thiobenzophenone (B74592) and diazomethane) adds primarily to the exocyclic C=C bond. A minor product resulting from the cycloaddition to the C=S group is also formed, yielding a spirocyclic 1,3-dithiolane (B1216140). uzh.ch

Aliphatic thiocarbonyl ylides (e.g., from adamantanethione) react exclusively at the exocyclic C=C double bond, affording spirocyclic tetrahydrothiophene (B86538) derivatives. uzh.ch This highlights the influence of the ylide's structure on the reaction's chemoselectivity.

The table below summarizes the outcomes of these 1,3-dipolar cycloaddition reactions with 5-benzylidene-3-phenylrhodanine.

| 1,3-Dipole | Reactive Site on Rhodanine | Product Type |

| Diazomethane | Exocyclic C=C | Cyclopropane / Methylated Product |

| Phenyldiazomethane | Exocyclic C=C | Cyclopropane |

| Diphenyldiazomethane | Thiocarbonyl (C=S) | 2-Alkylidene-1,3-thiazolidinone |

| Nitrones | Exocyclic C=C | Isoxazolidine |

| Aromatic Thiocarbonyl Ylide | Exocyclic C=C (major), C=S (minor) | Tetrahydrothiophene / 1,3-Dithiolane |

| Aliphatic Thiocarbonyl Ylide | Exocyclic C=C | Tetrahydrothiophene |

The mechanism of 1,3-dipolar cycloadditions can be either concerted or stepwise, depending on the reactants and reaction conditions. numberanalytics.com

[3+2] Cycloaddition: This is a common pathway for the reaction of 1,3-dipoles with dipolarophiles, often described as a pericyclic reaction where a five-membered ring is formed. wikipedia.orgsci-rad.com The reaction between nitrones and the C=C bond of 5-benzylidene-3-phenylrhodanine is a typical example of a [3+2] cycloaddition. wikipedia.orguzh.ch Similarly, the reaction of thiocarbonyl ylides leading to tetrahydrothiophenes or 1,3-dithiolanes is classified as a formal [3+2] cycloaddition. uzh.ch While often depicted as a concerted process, DFT calculations have shown that some of these reactions may proceed through a stepwise mechanism. researchgate.net

Stepwise Mechanisms: Not all cycloadditions occur in a single, concerted step. Some proceed via the formation of a zwitterionic or diradical intermediate. numberanalytics.commdpi.com

Computational studies on the reaction of 5-benzylidene-3-phenylrhodanine with diazomethane suggest that the formation of the methylated product occurs via a [3+2] cycloaddition followed by N₂ elimination and H-migration, while the cyclopropane product can be formed through an initial Michael addition. uzh.ch

The reaction with phenyldiazomethane is proposed to follow a [3+2] cycloaddition, subsequent N₂ elimination, and then ring closure of an intermediate zwitterion to give the final cyclopropane product. uzh.ch

The formation of adducts from sterically hindered thiocarbonyl ylides can also be explained by the formation of an intermediate zwitterionic adduct which then undergoes further rearrangement. uzh.ch

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of 5-benzylidene-3-phenylrhodanine, the key question is whether the reaction occurs at the exocyclic C=C bond or the endocyclic C=S group.

As noted, the choice between the C=C and C=S bonds is highly dependent on the 1,3-dipole used. Less sterically hindered diazomethanes and aliphatic thiocarbonyl ylides favor the C=C bond. uzh.chuzh.ch The more sterically demanding diphenyldiazomethane, however, selectively attacks the C=S group. uzh.ch Aromatic thiocarbonyl ylides show mixed reactivity, attacking the C=C bond preferentially but also reacting at the C=S group to a lesser extent. uzh.ch

Regioselectivity: This describes the preferential formation of one constitutional isomer over another in a reaction. In [3+2] cycloadditions, this relates to the orientation of the 1,3-dipole as it adds to the dipolarophile.

The regioselectivity of the cycloaddition of thiocarbonyl ylides to the C=S group of rhodanine derivatives results in the formation of the more sterically crowded 1,3-dithiolane isomer. uzh.ch

In nitrone cycloadditions, the regioselectivity is governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation. For electron-poor alkenes, the HOMOnitrone-LUMOdipolarophile interaction is dominant, favoring one regioisomer, while for electron-rich alkenes, the opposite interaction (HOMOalkene-LUMOnitrone) prevails. wikipedia.org

Rearrangement Reactions

Beyond cycloadditions, this compound can undergo significant structural changes, particularly under thermal stress.

The thermal behavior of this compound has been investigated through pyrolysis. Heating solid this compound in the air at approximately 240°C for several hours induces a profound molecular rearrangement and decomposition. tandfonline.comtandfonline.com This process leads to the evolution of gases such as carbon disulfide (CS₂), carbon monoxide (CO), hydrogen sulfide (B99878) (H₂S), and ammonia (B1221849) (NH₃). tandfonline.com A complex mixture of solid and liquid products is also formed, indicating multiple reaction pathways are active under these conditions. tandfonline.comtandfonline.com

The mechanism suggested to account for the products obtained during the pyrolysis of this compound involves initial homolytic cleavage of bonds within the rhodanine ring. tandfonline.comtandfonline.com

The primary fragmentation step is the homolytic fission of the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. tandfonline.com

Cleavage of the C2-S1 bond is proposed to form a biradical intermediate, which can further decompose and rearrange to yield phenyl isothiocyanate and a mercaptoacetyl radical. tandfonline.com

Alternatively, cleavage of the N3-C4 bond can produce a phenylaminyl radical. tandfonline.com

These initial radical species then engage in a cascade of subsequent reactions, including hydrogen abstractions, radical coupling, and cyclization events, to form the wide array of final products isolated from the pyrolysis. tandfonline.comtandfonline.com

The table below lists the identified products from the pyrolysis of this compound. tandfonline.com

| Gaseous Products | Liquid/Solid Products |

| Carbon Disulfide (CS₂) | Aniline |

| Carbon Monoxide (CO) | Dibenzylamine |

| Hydrogen Sulfide (H₂S) | Tribenzylamine |

| Ammonia (NH₃) | Thioglycolic Acid |

| Phenyl Isothiocyanate | |

| Bibenzyl | |

| Stilbene | |

| p-Aminoacetophenone | |

| Thiocarbanilide | |

| 2-Thioxoindole | |

| 2,3,4,5-Tetraphenylthiophene |

Nucleophilic and Electrophilic Reactivity

The this compound molecule possesses distinct sites susceptible to nucleophilic and electrophilic attack. The carbon atoms of the carbonyl (C=O) and thiocarbonyl (C=S) groups are electrophilic centers due to the polarization of the double bonds, making them targets for nucleophiles. thegoodscentscompany.com Conversely, the lone pairs of electrons on the sulfur and nitrogen atoms can act as nucleophilic centers. nih.gov

The methylene (B1212753) group at the C-5 position is particularly reactive due to the acidity of its protons, which are flanked by both the carbonyl and thiocarbonyl groups. This facilitates condensation reactions with aldehydes and ketones, leading to the formation of 5-arylidene derivatives, a common synthetic route involving rhodanine structures.

The reactivity of the thiocarbonyl group is a key feature. For instance, in reactions with certain diazomethanes, the initial attack can occur at the C=S group. nih.govfishersci.se Thermal rearrangement studies of this compound have shown that under heating, homolytic cleavage of the C–S and C–N bonds occurs, indicating the relative lability of these bonds and leading to a variety of products such as phenyl isothiocyanate and thiocarbanilide. fishersci.at

Electrophilic Sites: The primary electrophilic centers are the carbon atoms of the C=O and C=S groups.

Nucleophilic Sites: The sulfur and nitrogen atoms can exhibit nucleophilic character.

Acidic Protons: The methylene protons at the C-5 position are acidic and readily participate in condensation reactions.

Bond Cleavage: The rhodanine ring can undergo cleavage at the C-S and C-N bonds under certain conditions, such as pyrolysis. fishersci.at

Computational Studies on Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. These theoretical studies provide insights into transition states, reaction pathways, and the electronic factors governing reactivity, which are often difficult to determine through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni.luctdbase.org It has been effectively applied to rationalize the outcomes of reactions involving rhodanine derivatives.

A notable example is the computational study of the reactions between 5-benzylidene-3-phenylrhodanine and various diazomethanes. fishersci.se These reactions yield different products depending on the substituent on the diazomethane. Using DFT calculations at the B3LYP/6-31G(d) level, researchers have rationalized these seemingly disparate results. nih.govfishersci.se

The key findings from these DFT studies include:

Reaction with Diazomethane: The reaction proceeds via two competing pathways. One is an initial Michael addition leading to a cyclopropane derivative. The other is a [3+2] cycloaddition followed by nitrogen elimination and a hydrogen shift to yield a C-methylated product. nih.govfishersci.se

Reaction with Phenyldiazomethane: The preferred pathway is a [3+2] cycloaddition, which, after nitrogen elimination and ring closure of a zwitterionic intermediate, exclusively forms a cyclopropane derivative. nih.govfishersci.se

Reaction with Diphenyldiazomethane: In this case, the calculations show that the most favorable pathway involves the initial formation of diphenylcarbene. This carbene adds to the sulfur atom of the thiocarbonyl group to form a thiocarbonyl ylide, which then undergoes 1,3-dipolar electrocyclization and subsequent sulfur elimination. nih.govfishersci.se

These DFT calculations provide a detailed mechanistic understanding that aligns with and explains the experimental observations.

Molecular orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ontosight.aiuni.lu The energy and symmetry of these orbitals are crucial in predicting the course of pericyclic reactions, such as the cycloadditions involving this compound derivatives.

In the context of 1,3-dipolar cycloaddition reactions, such as those between thiocarbonyl ylides (derived from rhodanine derivatives) and dipolarophiles, FMO theory is instrumental. nih.gov The interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice versa) governs the reaction's feasibility and regioselectivity. A smaller energy gap between the interacting orbitals leads to a more favorable reaction. nih.gov

For example, the analysis of the reaction between a thiocarbonyl ylide and tetracyanoethylene (B109619) showed that the reaction is initiated by a nucleophilic attack from the ylide. nih.gov FMO considerations help to explain the observed regioselectivity in such cycloadditions. However, steric hindrance in the transition state can sometimes lead to products that are not predicted by FMO analysis alone, highlighting the interplay of electronic and steric factors. nih.gov

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. clinisciences.com While MD simulations are extensively used to study the conformational dynamics of biomolecules like proteins and nucleic acids and to explore drug-receptor interactions, their specific application to elucidate the reaction mechanisms of small molecules like this compound is less common in the literature. clinisciences.comnih.govnih.gov

MD simulations could potentially be employed to:

Investigate the conformational preferences of this compound and its derivatives in different solvent environments.

Model the approach of reactants and the dynamics of the solvent cage around the transition state.

Explore the conformational changes during a reaction, providing a dynamic picture to complement the static energy calculations from DFT.

However, based on the reviewed scientific literature, specific and detailed molecular dynamics simulation studies focusing solely on the reaction mechanisms of this compound are not prominently featured. Such studies would be a valuable future direction to provide a more complete, time-dependent picture of its reactivity.

Biological Activities and Medicinal Chemistry Applications of 3 Phenylrhodanine Derivatives

Anticancer Activities

3-Phenylrhodanine derivatives have been extensively investigated for their ability to combat various cancers. Their multifaceted mechanism of action, targeting key signaling pathways and cellular processes involved in tumorigenesis, makes them promising candidates for further drug development. nih.gov

Inhibition of Tyrosine Kinases (VEGFR, EGFR, HER2)

A significant aspect of the anticancer activity of this compound derivatives lies in their ability to inhibit tyrosine kinases, which are crucial mediators of cancer cell proliferation, survival, and angiogenesis. nih.gov Specifically, these compounds have shown inhibitory effects against Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov

The general pharmacophore model for VEGFR/EGFR inhibitors often includes a hydrophobic tail, a central heteroaromatic ring, a spacer, and a hydrophobic head. mdpi.com The rhodanine (B49660) core serves effectively as the central heteroaromatic ring in the design of novel inhibitors targeting these kinases. mdpi.com For instance, a series of rhodanine-piperazine hybrids, including this compound analogues, were designed and synthesized as potential inhibitors of VEGFR, EGFR, and HER2. nih.govmdpi.com

VEGFRs, including VEGFR1, VEGFR2, and VEGFR3, are key players in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. medchemexpress.comnih.gov EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases and are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. mdpi.comnih.gov By blocking the ATP-binding sites of these kinases, this compound derivatives can disrupt downstream signaling pathways, thereby inhibiting tumor growth and progression. nih.gov

Activity Against Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, T47D, MDA-MB-468)

The anticancer potential of this compound derivatives has been demonstrated against a panel of human breast cancer cell lines, including MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), T47D (estrogen and progesterone (B1679170) receptor-positive), and MDA-MB-468 (triple-negative). nih.govnih.govmdpi.com

In a study involving rhodanine-piperazine hybrids, a this compound derivative (compound 15) was among the compounds tested. nih.govmdpi.com While another derivative (compound 12) showed the strongest activity, the study highlighted the potential of this class of compounds against breast cancer. nih.govmdpi.com The activity of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells. For example, some derivatives have shown potent activity in the micromolar range against these cell lines. nih.gov

The diverse genetic backgrounds of these cell lines, such as their p53 and estrogen receptor status, allow for a broad assessment of the compounds' efficacy and potential mechanisms of action. nih.gov For instance, MDA-MB-231 cells are known for their aggressive and invasive nature, making them a key model for studying metastatic breast cancer. mdpi.com The ability of this compound derivatives to inhibit the growth of such varied cell lines underscores their potential as broad-spectrum anti-breast cancer agents.

Table 1: Anticancer Activity of a this compound Derivative (Compound 15) against Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MCF-7 | >50 |

| MDA-MB-231 | >50 |

| T47D | >50 |

| MDA-MB-468 | >50 |

Data from a study on rhodanine-piperazine hybrids. While this specific this compound derivative did not show high potency, the study established the potential of the rhodanine scaffold against these cell lines. nih.govmdpi.com

DNA Intercalation and Topoisomerase II Inhibition

Another important mechanism through which this compound derivatives exert their anticancer effects is by interacting with DNA and inhibiting the function of topoisomerase II. scirp.orgnih.govnih.gov Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and chromosome segregation. wikipedia.org

Topoisomerase II inhibitors can be classified as either poisons or catalytic inhibitors. scirp.orgwikipedia.org Topoisomerase poisons stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis. wikipedia.org Some anticancer drugs, like doxorubicin, function as DNA intercalators and topoisomerase II poisons. nih.gov

Studies on amiloride (B1667095) analogs, which share some structural similarities with cyclic compounds like rhodanine, have shown that the ability to adopt a planar, tricyclic conformation is crucial for DNA intercalation and topoisomerase II inhibition. nih.gov It is plausible that this compound derivatives can adopt a similar planar structure, allowing them to intercalate between DNA base pairs. This intercalation can distort the DNA helix and interfere with the binding and function of topoisomerase II, leading to cell death. researchgate.net

PRL-3 Inhibition

Phosphatase of regenerating liver-3 (PRL-3), a protein tyrosine phosphatase, has been identified as a key player in cancer metastasis. researchgate.netnih.gov Elevated levels of PRL-3 are associated with the metastatic potential of various cancers. researchgate.netnih.gov Consequently, PRL-3 has emerged as a promising therapeutic target. researchgate.netnih.govnih.gov

Several rhodanine derivatives have been synthesized and evaluated as PRL-3 inhibitors. researchgate.netnih.govuniv-blida.dz One study reported a rhodanine derivative that effectively inhibited PRL-3 with an IC50 value of 15.22 μM. nih.gov This compound was found to bind tightly to PRL-3, inhibit its expression in cancer cells, and induce apoptosis. nih.gov The development of this compound-based PRL-3 inhibitors could therefore offer a targeted approach to preventing cancer metastasis.

Structure-Activity Relationships (SAR) for Anticancer Potency

The anticancer potency of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the rhodanine core. nih.govmdpi.com Structure-activity relationship (SAR) studies aim to elucidate these relationships to guide the design of more potent and selective anticancer agents. nih.govmdpi.comnih.gov

For many classes of anticancer compounds, the presence of specific functional groups can dramatically alter biological activity. For instance, in a series of 3-aroyl-1,4-diarylpyrroles, amino phenyl rings at specific positions were found to be crucial for potent antitumor activity. nih.gov Similarly, for benzofuran (B130515) derivatives, substitutions at the C-2 position were critical for cytotoxic activity. mdpi.com

In the context of this compound derivatives, modifications to the phenyl group, such as the introduction of electron-withdrawing or electron-donating groups, can impact their interaction with biological targets. researchgate.net The substitution pattern on the rhodanine ring itself is also a key determinant of activity. researchgate.net A comprehensive understanding of these SARs is essential for the rational design of new this compound derivatives with enhanced anticancer efficacy. nih.gov

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. mdpi.comnih.gov This method provides valuable insights into the binding modes of this compound derivatives with their respective cancer targets, such as tyrosine kinases and topoisomerase II. nih.govmdpi.commdpi.com

Docking studies on rhodanine-piperazine hybrids have revealed favorable binding interactions of these compounds within the ATP-binding pockets of HER2, VEGFR, and EGFR. nih.govmdpi.com These studies help to rationalize the observed inhibitory activity and guide further structural modifications to improve binding affinity. For instance, the docking results can highlight key hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site. researchgate.netmdpi.com

By understanding the specific molecular interactions, researchers can design new derivatives with optimized geometries and electronic properties to enhance their binding to the target protein, potentially leading to more potent and selective anticancer agents. nih.govmdpi.comresearchgate.net

Antimicrobial Activities

The antimicrobial properties of this compound derivatives have been a key area of research, with studies demonstrating their efficacy against various bacterial and fungal pathogens.

A considerable number of 3- and 5-substituted rhodanine derivatives have been synthesized and evaluated for their antibacterial properties. researchgate.net Research has shown that these compounds generally exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net

For instance, a series of rhodanine-3-acetic acid derivatives demonstrated antibacterial activity, particularly against Gram-positive strains, with the most active compounds having a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L. researchgate.net It was observed that the presence of an electron-withdrawing substituent on the phenyl ring was favorable for antibacterial response. researchgate.net In another study, certain rhodanine-3-acetic acid derivatives showed better activities against multidrug-resistant Staphylococcus aureus than standard drugs like norfloxacin (B1679917) and oxacillin, with one compound exhibiting a MIC of 1 μg/mL. researchgate.net However, these compounds were not active against Gram-negative bacteria at a concentration of 64 μg/mL. researchgate.net

The introduction of specific chemical groups, such as nitro or chloro groups, into the aromatic ring of N-glucopyranosyl-5-aralkylidenerhodanines has been shown to impart antibacterial activity. capes.gov.br

The antifungal potential of this compound derivatives is also a significant area of investigation. researchgate.net Studies have shown that these compounds can be effective against various fungal species. For example, the crude extracts from certain marine endophytic fungi, which may contain rhodanine-like structures, have demonstrated satisfactory antifungal activity. ug.edu.gh The development of novel antifungal agents is crucial, and the modification of the this compound scaffold continues to be a promising strategy. researchgate.netrsc.org

The antifungal potency of related phenylpropanoid derivatives has been linked to factors such as the length of a p-alkyl chain and the presence of a methoxy (B1213986) group. nih.gov While not directly on this compound, this suggests that similar structural modifications could enhance the antifungal activity of rhodanine derivatives.

The coordination of this compound derivatives with transition metals can lead to the formation of metal complexes with enhanced antimicrobial properties. researchgate.net The antimicrobial activity of such complexes has been studied using techniques like the serial tube dilution method. researchgate.net It is a well-established principle that the biological activities of ligands can be intensified upon chelation with metal ions. dergipark.org.tr

Metal complexes, in general, are known to possess significant antimicrobial activity. tudublin.ienih.gov For example, metal complexes incorporating 1,10-phenanthroline (B135089) have shown potent antibacterial activity. nih.gov The chelation of metal ions with hydrophobic ligands can increase their bioavailability and ability to permeate cell membranes, leading to improved antimicrobial effects compared to the free metal ions. nih.gov This principle is applicable to this compound derivatives, where complexation with metals could potentiate their inherent antimicrobial capabilities. researchgate.netirejournals.com

Antimalarial Activities

The fight against malaria, a disease caused by Plasmodium parasites, has been bolstered by the exploration of this compound derivatives as potential antimalarial agents. google.comacs.org The emergence of drug-resistant strains of Plasmodium falciparum necessitates the urgent development of new antimalarial drugs. researchgate.net

Several studies have focused on the synthesis and in vitro evaluation of this compound derivatives against resistant strains of P. falciparum. researchgate.netinnovareacademics.in In one such study, a series of ten 3-phenyl-2-thioxothiazolidin-4-one derivatives were synthesized and screened for their antimalarial activity. researchgate.netinnovareacademics.in The results were promising, with one compound, MF9, exhibiting the most significant activity with an IC50 value of 0.85 µg/ml. researchgate.netinnovareacademics.in Other compounds in the series also showed notable activity, with IC50 values ranging from 0.9 to 1.30 µg/ml. researchgate.netinnovareacademics.in These findings suggest that 3-phenyl-2-thioxothiazolidin-4-one derivatives could serve as a valuable structural lead for the development of new and more effective antimalarial molecules. researchgate.netinnovareacademics.in

The antiplasmodial activity of these compounds is often evaluated using microdilution techniques against resistant P. falciparum strains. researchgate.netinnovareacademics.in The core structure, N-phenyl rhodanine, is typically synthesized through a reaction involving methyl-2-mercaptoacetate and phenyl isothiocyanate. researchgate.netinnovareacademics.in

Antidiabetic Activities (α-Glucosidase and α-Amylase Inhibition)

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. agriculturejournals.czisciii.es By slowing down the digestion of carbohydrates, the rate of glucose absorption into the bloodstream is reduced, which helps in controlling postprandial hyperglycemia. agriculturejournals.cz Derivatives of this compound have emerged as potential inhibitors of these enzymes.

Research has shown that rhodanine-pyrazole conjugates can exhibit potent α-glucosidase inhibitory activity. researchgate.net In one study, a series of pyrazole-rhodanine conjugates were synthesized and evaluated for their antidiabetic potential. researchgate.net Some of these compounds were found to be effective inhibitors of both α-glucosidase and α-amylase. researchgate.net For instance, compounds 2q (IC50 = 96.63 μM) and 2h (IC50 = 125.27 μM) were identified as potent α-amylase inhibitors, even more so than the reference drug acarbose (B1664774) (IC50 = 131.63 µM). researchgate.net Another study on rhodanine-pyrazole hybrids showed good inhibitory activity against β-galactosidase and moderate inhibition of α-amylase. researchgate.net

The general approach involves synthesizing these derivatives and then screening them for their inhibitory potential against α-glucosidase and α-amylase. researchgate.netresearchgate.net These findings highlight the potential of this compound derivatives as a scaffold for designing new antidiabetic agents. researchgate.net

Other Potential Biological Activities

Beyond their well-documented roles, derivatives of this compound have shown promise in several other therapeutic domains, demonstrating a broad spectrum of biological activity. researchgate.netmdpi.com These explorations highlight the scaffold's versatility and potential for developing treatments for a range of conditions.

The rhodanine scaffold, including this compound derivatives, has been identified as a promising starting point for the development of new antiviral agents. mdpi.comresearchgate.net Research has shown that these compounds can be engineered to inhibit various viral processes. Although broad antiviral activity is noted, specific research has focused on particular viral targets. For instance, while not this compound derivatives themselves, other heterocyclic compounds like pyrazolopyridine derivatives have been designed and synthesized to show activity against enteroviruses such as poliovirus-1 and coxsackievirus B3 (CV-B3). ucla.edu The structure-activity relationship (SAR) studies in these analogous series revealed that specific substitutions are crucial for potency, offering insights applicable to the design of rhodanine-based antivirals. ucla.edu Similarly, studies on phenylalanine derivatives as HIV-1 capsid inhibitors underscore the strategy of modifying a core structure to enhance antiviral efficacy. nih.gov The development of pan-coronavirus antiviral agents from natural flavonoids further illustrates the ongoing search for effective viral inhibitors. uniroma1.it

Derivatives of this compound are recognized for their potential anti-inflammatory effects. mdpi.comresearchgate.net The mechanism of action for the anti-inflammatory properties of related heterocyclic compounds is often linked to the inhibition of key inflammatory mediators. nih.govnih.gov For example, some compounds exert their effects by inhibiting pro-inflammatory cytokines like TNF-α and interleukins, or enzymes such as cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com The activation of NF-κB, a critical transcription factor in the inflammatory response, is another target. mdpi.com Studies on other classes of compounds, such as triterpenoids and flavonoids, have shown that they can suppress inflammation by modulating signaling pathways like MAPKs and NF-κB. mdpi.com Oxime derivatives have also been investigated for their ability to reduce the production of inflammatory cytokines by targeting various kinases. mdpi.com While direct mechanistic studies on many this compound derivatives are still emerging, the established anti-inflammatory activity of the broader rhodanine class provides a strong basis for their further development as anti-inflammatory agents. researchgate.net

Cholinesterase inhibitors are crucial for managing neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The rhodanine core has been explored as a scaffold for potential cholinesterase inhibitors. researchgate.net In the broader context of Alzheimer's treatment, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. nih.gov Research into various heterocyclic structures, such as tacrine-squaramide derivatives and phenyl-quinoline compounds, has yielded potent inhibitors of both AChE and BChE. mdpi.com For instance, certain tacrine-based homodimers have demonstrated nanomolar inhibitory concentrations (IC50) against human AChE. mdpi.com Similarly, studies on flavonoid derivatives have identified compounds with micromolar IC50 values against both cholinesterases. nih.gov While specific data for a wide range of this compound derivatives as cholinesterase inhibitors is an active area of research, the structural similarities to other known inhibitors suggest this is a promising avenue for investigation.

Interactive Data Table: Cholinesterase Inhibition by Various Compounds

The search for new antiparasitic agents is driven by the emergence of drug resistance to existing therapies for diseases like malaria, Chagas disease, and leishmaniasis. mdpi.comuliege.be Rhodanine derivatives have been investigated in this context, with some showing notable activity. A study on thiazole (B1198619) derivatives revealed that the presence of a phenyl group at the N3 position of the thiazoline (B8809763) ring, a structure related to this compound, enhanced antiparasitic activity against Trypanosoma cruzi. mdpi.com For example, certain thiazole derivatives showed higher potency than the standard drug benznidazole. mdpi.com Other research has identified compounds with significant activity against Leishmania amazonensis and Plasmodium falciparum. mdpi.comunl.pt For instance, the alkaloid dimethylisoborreverine has demonstrated submicromolar activity against drug-sensitive and resistant P. falciparum strains. nih.gov

Interactive Data Table: Antiparasitic Activity of Selected Compounds

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. informaticsjournals.co.inchim.it Rhodanine derivatives have emerged as a non-sulfonamide class of CA inhibitors. nih.gov A study involving four series of new rhodanine derivatives found that they exhibited good inhibitory activity against the cytosolic human isoform hCA II and the tumor-associated isoform hCA IX. nih.gov Specifically, rhodanine-benzylidene and rhodanine-hydrazine derivatives were selective for hCA II, while rhodanine-N-carboxylate derivatives were highly selective for hCA IX. nih.gov The most potent compounds inhibited hCA II with Ki values in the low micromolar range. nih.gov The mechanism of inhibition often involves the interaction of the compound with the zinc ion in the enzyme's active site, a mode of action distinct from classical sulfonamide inhibitors. mdpi.com

Interactive Data Table: Carbonic Anhydrase Inhibition by Rhodanine Derivatives

Therapeutic Profile and Drug Design Considerations

The process of developing this compound derivatives into viable drugs involves a rational design approach, leveraging knowledge of the biological target and structure-activity relationships (SAR). researchgate.netwikipedia.org This process, often aided by computational modeling, aims to optimize a lead compound's efficacy, selectivity, and pharmacokinetic properties. wikipedia.orgresearchgate.net

Key considerations in the design of this compound-based drugs include:

Structure-Based and Ligand-Based Design: Drug design can be guided by the 3D structure of the target protein (structure-based) or by the properties of known active ligands (ligand-based). wikipedia.org For rhodanine derivatives, both approaches are used. For example, the design of new VEGFR/EGFR inhibitors has been based on established pharmacophore models for these kinases. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR): SAR studies are crucial for identifying which parts of the molecule are essential for activity and can be modified to improve performance. researchgate.netfrontiersin.org For rhodanine derivatives, modifications at the N-3 and C-5 positions of the rhodanine ring significantly impact biological activity. The N-3 position, occupied by the phenyl group in this compound, is critical. SAR studies on antiparasitic thiazolines showed that a phenyl group at this position enhances potency. mdpi.com The C-5 position is commonly substituted with various aryl or benzylidene groups, which allows for interaction with specific pockets in the target enzyme, influencing potency and selectivity. nih.gov

ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine a drug's bioavailability and half-life. Computational tools like SwissADME are used to predict these properties early in the design phase. mdpi.com For instance, in a series of rhodanine-piperazine hybrids, most compounds were predicted to adhere to Lipinski's rule of five, which suggests good oral bioavailability. mdpi.com

Target Selectivity: Designing derivatives that selectively inhibit a specific enzyme isoform (e.g., hCA IX over hCA II) is a major goal to reduce off-target effects. nih.gov This is achieved by exploiting subtle differences in the active sites of the isoforms. For example, rhodanine-N-carboxylate derivatives were found to be highly selective for the tumor-associated hCA IX. nih.gov

By systematically modifying the this compound scaffold and evaluating the resulting analogs, medicinal chemists can develop new drug candidates with improved therapeutic profiles for a wide range of diseases.

Pharmacophore Models for Drug Design